molecular formula C17H19N7O5 B4380036 2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

Cat. No.: B4380036
M. Wt: 401.4 g/mol
InChI Key: DNQOSXHVFQNNQL-UHFFFAOYSA-N
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Description

2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a benzoxadiazole ring, a morpholine ring, and a nitro-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole ring, followed by the introduction of the morpholine and nitro-pyrazole groups. Common reagents used in these reactions include nitrating agents, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting these parameters is crucial to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE exerts its effects is largely dependent on its interaction with molecular targets. The benzoxadiazole ring is known to interact with specific proteins, potentially inhibiting their function. The nitro-pyrazole moiety may also play a role in binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Share the benzene ring fused to an imidazole ring.

    Morpholine derivatives: Contain the morpholine ring structure.

    Nitro-pyrazoles: Feature the nitro group attached to a pyrazole ring.

Uniqueness

What sets 2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE apart is the combination of these three distinct moieties in a single molecule, which imparts unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-methyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-3-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O5/c1-11(9-23-10-12(8-18-23)24(26)27)17(25)19-13-2-3-14(16-15(13)20-29-21-16)22-4-6-28-7-5-22/h2-3,8,10-11H,4-7,9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQOSXHVFQNNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 4
2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 5
2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
2-METHYL-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

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